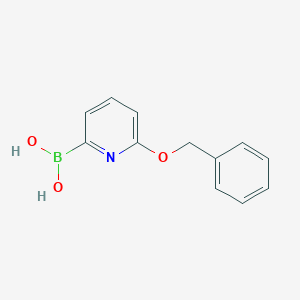

(6-(Benzyloxy)pyridin-2-yl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(6-(Benzyloxy)pyridin-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a benzyloxy group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Benzyloxy)pyridin-2-yl)boronic acid typically involves the borylation of a halogenated pyridine derivative. One common method is the halogen-metal exchange followed by borylation. For instance, a brominated pyridine can undergo halogen-metal exchange with an organolithium reagent, followed by reaction with a boron-containing reagent such as trimethyl borate or pinacolborane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of reagents and solvents is also tailored to minimize costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

(6-(Benzyloxy)pyridin-2-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.

Oxidation: Boronic acids can be oxidized to form phenols or other oxygen-containing compounds.

Protodeboronation: This reaction involves the removal of the boronic acid group, typically under acidic conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

Protodeboronation: Acidic conditions, such as hydrochloric acid, are typically employed.

Major Products

Suzuki-Miyaura Coupling: The major products are biaryl compounds or other coupled products.

Oxidation: Phenols or other oxygenated derivatives.

Protodeboronation: The corresponding hydrogenated pyridine derivative.

Wissenschaftliche Forschungsanwendungen

(6-(Benzyloxy)pyridin-2-yl)boronic acid has diverse applications in scientific research:

Biology: Boronic acids are known to interact with biological molecules, making them useful in the design of enzyme inhibitors and sensors.

Industry: Used in the synthesis of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of (6-(Benzyloxy)pyridin-2-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Pyridinylboronic acid: Another pyridine-based boronic acid used in similar coupling reactions.

4-Pyridinylboronic acid: Used in the synthesis of various organic compounds.

Uniqueness

(6-(Benzyloxy)pyridin-2-yl)boronic acid is unique due to the presence of the benzyloxy group, which can influence its reactivity and the properties of the resulting coupled products. This makes it particularly useful in the synthesis of complex molecules where specific functional groups are required.

Biologische Aktivität

(6-(Benzyloxy)pyridin-2-yl)boronic acid is a specialized organoboron compound that has garnered attention in medicinal and synthetic chemistry due to its unique structural features and biological activity. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₂BNO₃, with a molecular weight of approximately 229.04 g/mol. The presence of the boronic acid moiety allows it to form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in biochemical research and drug development .

The biological activity of this compound primarily stems from its ability to interact with various biomolecules through its boronic acid functionality. This interaction can lead to:

- Enzyme Inhibition : The compound can inhibit serine proteases by forming covalent bonds with the active site serine residue, thus preventing substrate binding and catalysis.

- Modulation of Signaling Pathways : It affects cellular functions by altering signaling pathways, gene expression, and metabolic processes.

- Binding Affinity : Studies have shown that it can bind selectively to specific proteins or enzymes involved in disease processes, particularly in cancer.

Antitumor Activity

Research indicates that this compound derivatives may exhibit significant antitumor activity. For instance, when incorporated into larger molecular structures targeting specific cancer-related proteins, these compounds have shown promise in inhibiting tumor growth in various cell lines.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antitumor | Inhibits growth of cancer cell lines through targeted interactions with proteins/enzymes. | |

| Enzyme Inhibition | Forms covalent bonds with serine residues in proteases, leading to inhibition of enzymatic activity. | |

| Cellular Metabolism | Modulates key signaling pathways affecting cellular metabolism and gene expression. |

Case Studies

- Cancer Cell Line Studies : A study evaluated the effects of this compound on Eca109 cancer cells, demonstrating significant inhibition of cell proliferation at varying concentrations. The mechanism involved the disruption of critical signaling pathways associated with cell growth and survival.

- In Vivo Models : Animal model studies have shown that low doses of this compound can selectively inhibit target enzymes without causing significant toxicity, suggesting a favorable safety profile for therapeutic application.

Eigenschaften

IUPAC Name |

(6-phenylmethoxypyridin-2-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BNO3/c15-13(16)11-7-4-8-12(14-11)17-9-10-5-2-1-3-6-10/h1-8,15-16H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMEPOSOMGLQQNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=CC=C1)OCC2=CC=CC=C2)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.